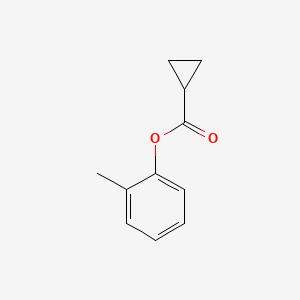

2-Methylphenyl cyclopropanecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(2-methylphenyl) cyclopropanecarboxylate |

InChI |

InChI=1S/C11H12O2/c1-8-4-2-3-5-10(8)13-11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 |

InChI Key |

OWGIQGRPMDQAQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2CC2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Methylphenyl Cyclopropanecarboxylate and Analogues

Direct Esterification Routes: Advanced Catalytic Systems and Process Optimization

Direct esterification represents a classical and straightforward approach to synthesizing 2-methylphenyl cyclopropanecarboxylate (B1236923). This method involves the reaction of cyclopropanecarboxylic acid with 2-methylphenol (o-cresol). The efficiency of this reaction is heavily reliant on the catalytic system employed to overcome the activation energy barrier and drive the equilibrium towards the product.

In a typical laboratory or industrial synthesis, cyclopropanecarboxylic acid and 2-methylphenol are reacted in the presence of an acid catalyst. For instance, a mixture of the two reactants can be heated in a solvent like toluene (B28343) with an acid catalyst such as p-toluenesulfonic acid. The water formed during the reaction is removed azeotropically to shift the equilibrium towards the formation of the ester, leading to high yields of the desired product.

Mechanistic and Kinetic Studies of Cyclopropanecarboxylic Acid Esterification with 2-Methylphenol

The esterification of cyclopropanecarboxylic acid with 2-methylphenol generally proceeds through a nucleophilic acyl substitution mechanism, which is catalyzed by acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Subsequently, the hydroxyl group of 2-methylphenol acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to yield the final ester product.

Kinetic investigations of similar esterification reactions reveal that the rate is dependent on the concentrations of the carboxylic acid, the alcohol, and the catalyst. The steric hindrance presented by the ortho-methyl group in 2-methylphenol can influence the reaction rate, potentially slowing it down compared to less hindered phenols. The unique electronic properties of the cyclopropyl (B3062369) group, which can exhibit some characteristics of a carbon-carbon double bond, may also play a role in the reactivity of the carboxylic acid. researchgate.net Studies have shown that esters of cyclopropanecarboxylic acid exhibit enhanced stability against hydrolysis, which is attributed to hyperconjugative stabilization provided by the cyclopropyl group. researchgate.netnih.gov

Chemo- and Regioselective Control in Direct Ester Synthesis

Achieving high chemo- and regioselectivity is crucial when dealing with more complex substrates that may contain other reactive functional groups. In the synthesis of 2-methylphenyl cyclopropanecarboxylate, the primary challenge is to ensure that the esterification occurs exclusively between the desired carboxylic acid and phenol (B47542).

When other nucleophilic groups are present in the reacting molecules, the choice of catalyst and reaction conditions becomes critical. For instance, using a milder catalyst or a protecting group strategy for more reactive functional groups can prevent side reactions. In the specific case of 2-methylphenol, regioselectivity is not a concern as there is only one hydroxyl group. However, in the synthesis of analogues with multiple hydroxyl groups on the phenol ring, regioselective esterification would require advanced synthetic strategies, possibly involving enzymatic catalysts or specific protecting groups to differentiate between the hydroxyls.

Cyclopropanation Strategies for the Construction of this compound Frameworks

An alternative to direct esterification is the construction of the cyclopropane (B1198618) ring on a molecule that already contains the 2-methylphenyl ester group. This approach, known as cyclopropanation, is a powerful tool in organic synthesis for creating three-membered ring systems.

Transition-Metal-Catalyzed Cyclopropanation Reactions

Transition-metal catalysis is at the forefront of modern cyclopropanation methods, offering high efficiency and selectivity. wikipedia.org These reactions typically involve the transfer of a carbene fragment from a precursor, such as a diazo compound, to an alkene. wikipedia.org

Rhodium(II) complexes, particularly dirhodium tetraacetate [Rh2(OAc)4], are highly effective catalysts for the decomposition of diazo compounds to generate metal carbene intermediates. wikipedia.orgresearchgate.net These intermediates are then transferred to an alkene to form the cyclopropane ring. wikipedia.org For the synthesis of this compound analogues, this could involve the reaction of a suitable alkene with a diazoacetate in the presence of a rhodium(II) catalyst.

The general mechanism involves the reaction of the diazo compound with the rhodium(II) catalyst to form a rhodium carbene. wikipedia.org This reactive intermediate then adds to an alkene in a concerted fashion to produce the cyclopropane. wikipedia.org The use of chiral rhodium(II) catalysts can lead to high levels of enantioselectivity, which is crucial for the synthesis of biologically active molecules. researchgate.netacs.org Research has demonstrated that rhodium(II) carboxylate catalyzed cyclopropanations can achieve excellent diastereoselectivity. acs.org

| Alkene Substrate | Diazo Compound | Rhodium(II) Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| Styrene (B11656) | Ethyl diazoacetate | Rh2(OAc)4 | High | Variable | N/A (achiral) |

| 1-Octene | Methyl phenyldiazoacetate | Rh2(S-DOSP)4 | 85 | 95:5 | 98 |

| Styrene | Methyl 2-diazo-4-phenylbutenoate | Chiral Rh(II) prolinate | Good | >95:5 | >90 |

Copper(I) complexes are also widely used catalysts for cyclopropanation reactions with diazo compounds. acs.orgcsic.es They are generally less expensive than their rhodium counterparts and can offer complementary selectivity. The mechanism is believed to involve the formation of a copper-carbene intermediate, which then reacts with an alkene. csic.esnih.gov The rate-limiting step in this process is often the formation of the copper-carbene intermediate. csic.es

The design of the ligand coordinated to the copper(I) center plays a pivotal role in determining the efficiency and selectivity of the cyclopropanation. researchgate.net Chiral ligands can induce high levels of enantioselectivity, and the steric and electronic properties of the ligand can influence the diastereoselectivity of the reaction. For example, bulky ligands can favor the formation of the trans-cyclopropane isomer due to steric repulsion in the transition state. Computational and experimental studies have been employed to understand ligand-substrate interactions and their influence on enantio- and diastereoselectivity. nih.gov

| Alkene Substrate | Diazo Compound | Copper(I) Catalyst/Ligand | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| Styrene | Ethyl diazoacetate | Cu(I)OTf / Bis(oxazoline) | 90 | 70:30 | 99 |

| 1-Hexene | Ethyl diazoacetate | Cu(I)Cl / Pyridine-based macrocycle | Moderate | Variable | Moderate |

| Cyclohexene | Ethyl diazoacetate | Cu(I) / Chiral Schiff base | Good | High trans | High |

Cobalt-Catalyzed Asymmetric Cyclopropanations

Cobalt complexes have emerged as highly effective catalysts for the asymmetric cyclopropanation of olefins. nih.gov Specifically, cobalt(II) complexes featuring D2-symmetric chiral porphyrin ligands are capable of catalyzing the cyclopropanation of a wide range of styrene derivatives with diazoacetates, yielding the corresponding cyclopropanecarboxylates with high diastereoselectivity and enantioselectivity. nih.govacs.org This catalytic system is notable for minimizing the dimerization of the diazo compound, a common side reaction, which allows for the use of the alkene as the limiting reagent without the need for slow addition of the diazo compound. nih.govacs.org

The effectiveness of these cobalt catalysts extends to electron-deficient olefins, a challenging class of substrates for traditional rhodium- and copper-based systems. nih.govacs.org The cobalt(II) complex of the D2-symmetric chiral porphyrin, known as [Co(P1)], has demonstrated high efficiency in the cyclopropanation of α,β-unsaturated carbonyl compounds and nitriles. acs.org The mechanism is believed to proceed through a stepwise radical pathway involving metalloradical intermediates, which distinguishes it from the electrophilic metal-carbene pathway of other systems. nih.govresearchgate.net This unique reactivity profile makes cobalt catalysis a powerful tool for accessing electrophilic cyclopropane derivatives. acs.org

Further developments include rationally designed 3-oxobutylideneaminatocobalt(II) complexes, which also effectively catalyze the highly enantioselective cyclopropanation of styrenes with diazoacetates. oup.com The stereoselectivity of these catalysts can be influenced by the steric properties of the diamine unit of the ligand. oup.com Interestingly, the addition of N-methylimidazole as an axial ligand can significantly accelerate the reaction and improve enantioselectivity. oup.com

| Catalyst System | Substrate Example | Diazo Reagent | Selectivity (trans:cis / % ee) | Yield (%) | Ref |

| [Co(1)] (D2-porphyrin) | Styrene | Ethyl diazoacetate | 99:1 / 98% | 98 | acs.org |

| [Co(1)] (D2-porphyrin) | Pentafluorostyrene | Ethyl diazoacetate | >99:1 / 97% | 91 | acs.org |

| 3-Oxobutylideneaminatocobalt(II) | Styrene | Ethyl diazoacetate | 86:14 / 97% (trans) | 90 | oup.com |

| [Co(P1)] (D2-porphyrin) | Methyl Acrylate | Ethyl diazoacetate | 92:8 / 99% (trans) | 91 | acs.org |

Organocatalytic and Metal-Free Cyclopropanation Techniques

In a shift away from transition metal catalysis, organocatalytic and metal-free cyclopropanation methods have been developed, offering complementary approaches. researchgate.net One prominent strategy involves asymmetric counteranion-directed photoredox organocatalysis. researchgate.net This metal-free method utilizes an ion pair, consisting of a thioxanthylium photoredox cation and a chiral imidodiphosphorimidate counteranion, to catalyze highly enantioselective cyclopropanations of styrenes with diazoalkanes. researchgate.netresearchgate.net Mechanistic studies suggest that the reaction proceeds via olefin-derived radical cation intermediates. researchgate.net

Another innovative metal- and catalyst-free approach employs water as the sole solvent to dramatically increase the efficiency of the cyclopropanation between diazo compounds and electron-deficient alkenes. rsc.org This "on-water" synthesis is noted for its high yields, broad substrate scope, and environmentally friendly conditions. rsc.org Furthermore, simple substrate engineering within this system can achieve diastereodivergent synthesis, allowing for the selective formation of different diastereomers of the functionalized cyclopropane products. rsc.org

Organophotocatalysis has also been successfully applied to the intermolecular cyclopropanation of unactivated olefins with α-bromomalonates and α-bromo-β-ketoesters. acs.org Using a benzothiazinoquinoxaline as the organophotocatalyst at very low loading (0.5 mol %), this method demonstrates broad functional group tolerance and can be performed in the presence of air and moisture. acs.org

Radical Cyclopropanation Pathways

Cyclopropanation reactions can proceed through radical mechanisms, offering distinct reactivity compared to traditional two-electron pathways. Cobalt(II)-based metalloradical catalysis (MRC) exemplifies this approach, where the reaction is initiated by the homolytic activation of a diazo compound by the cobalt(II) complex. researchgate.net This generates an α-Co(III)-alkyl radical intermediate, which then engages in a stepwise radical pathway involving addition to the alkene to form a γ-Co(III)-alkyl radical. researchgate.netnih.gov Subsequent intramolecular radical substitution releases the cyclopropane product and regenerates the catalyst. researchgate.net This methodology has been successfully applied to the asymmetric cyclopropanation of alkenes with various diazo compounds, including in situ-generated α-heteroaryldiazomethanes. nih.gov

Another strategy, termed radical/polar annulation, allows for the construction of cyclopropanes from photocatalytically generated radicals and homoallylic tosylates. nih.gov The process involves the addition of the radical to the olefin, followed by a single electron transfer to reduce the intermediate radical adduct to an anion, which then undergoes intramolecular substitution to close the cyclopropane ring. nih.gov This method is characterized by its excellent functional group tolerance, a hallmark of radical-mediated processes. nih.gov

Atom transfer radical addition (ATRA) followed by 1,3-elimination represents another pathway to cyclopropanes. researchgate.net This two-step process involves the radical addition of a reagent like ICH2Bpin to a terminal alkene, followed by treatment with a fluoride (B91410) source to induce elimination and ring closure, selectively forming the cyclopropane. researchgate.net

| Radical Pathway | Catalyst / Initiator | Key Intermediates | Substrate Scope | Ref |

| Metalloradical Catalysis | Co(II)-amidoporphyrin | α- and γ-metalloalkyl radicals | Alkenes, α-heteroaryldiazomethanes | nih.gov |

| Radical/Polar Annulation | Photocatalyst (e.g., Ir) | Alkyl radical, intermediate anion | Homoallylic tosylates, various radical precursors | nih.gov |

| ATRA / Elimination | Radical Initiator (e.g., Et3B) | Intermediate iodide | Terminal alkenes | researchgate.net |

Stereocontrolled Cyclopropanation for Chiral Induction

Controlling the three-dimensional arrangement of substituents on the cyclopropane ring is paramount for synthesizing chiral molecules. Stereocontrol can be achieved through either diastereoselective or enantioselective strategies, often relying on the influence of chiral catalysts or auxiliaries.

Diastereoselective synthesis aims to control the relative stereochemistry of newly formed stereocenters. A common and effective strategy involves attaching a chiral auxiliary to the substrate, which directs the approach of the reagent to one face of the molecule over the other. For instance, α,β-unsaturated amides derived from a chiral camphorpyrazolidinone auxiliary have been used in reactions with sulfur ylides to produce cyclopropanes with good diastereoselectivity. chemrxiv.org Similarly, chiral acetals derived from camphor-based diols can undergo highly diastereoselective Simmons-Smith cyclopropanation. rsc.org

The choice of catalyst can also impart high diastereocontrol. Myoglobin-based biocatalysts have been engineered to mediate carbene transfer from diazoacetonitrile to a broad range of olefins, affording nitrile-substituted cyclopropanes with excellent diastereoselectivity (up to 99.9% de). nih.gov In metal catalysis, systems like Hg(II)- and Rh(II)-based catalysts have been shown to produce spirocyclopropyl oxindoles and trisubstituted cyclopropanes, respectively, with high diastereomeric ratios. acs.orgresearchgate.net

Enantioselective cyclopropanation seeks to produce one enantiomer of a chiral product in excess over the other. This is typically achieved using a chiral catalyst that creates a chiral environment around the reactants. Chiral complexes of rhodium, copper, and cobalt are widely used for the reaction of diazo compounds with alkenes, enabling highly enantioselective transformations. nih.govoup.com For example, rhodium catalysts with adamantylglycine-derived ligands can achieve up to 98% enantiomeric excess (ee) in the cyclopropanation of electron-deficient alkenes. nih.gov Engineered myoglobin (B1173299) variants also serve as effective biocatalysts, promoting olefin cyclopropanation with high enantioselectivity (up to 99.9% ee). nih.govrochester.edu

Chiral auxiliaries can also be employed for enantioselective synthesis. In these cases, the auxiliary induces diastereoselectivity in the cyclopropanation step, and subsequent cleavage of the auxiliary yields an enantiomerically enriched product. unl.pt The development of new chiral auxiliaries for stereoselective cyclopropanation of α,β-unsaturated esters or amides remains an active area of research. chemrxiv.org Organocatalysis provides a metal-free alternative, where chiral organic molecules catalyze the reaction. For example, asymmetric counteranion-directed photoredox catalysis using a chiral imidodiphosphorimidate anion has been shown to produce cyclopropanes from styrenes and diazo compounds with excellent enantioselectivity. researchgate.netresearchgate.net

| Method | Catalyst / Auxiliary | Stereocontrol | Selectivity (% ee or de) | Ref |

| Biocatalysis | Engineered Myoglobin | Enantioselective | up to 99.9% ee | nih.gov |

| Metal Catalysis | Rh2(S-TCPTAD)4 | Enantioselective | up to 98% ee | nih.gov |

| Organocatalysis | Chiral Counteranion | Enantioselective | up to 97:3 er | researchgate.net |

| Chiral Auxiliary | Camphorpyrazolidinone | Diastereoselective | Good d.ratio | chemrxiv.org |

| Chiral Auxiliary | Camphor-derived diol | Diastereoselective | >99% de | rsc.org |

Multi-Component Reactions and Tandem Processes for Cyclopropanecarboxylate Formation

Tandem (or cascade) reactions, where multiple bond-forming events occur sequentially in a single pot, offer a powerful strategy for rapidly building molecular complexity and improving synthetic efficiency. mdpi.com The Michael Initiated Ring Closure (MIRC) reaction is a classic tandem process for cyclopropane synthesis. rsc.org This reaction involves a Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization via nucleophilic substitution to form the cyclopropane ring. rsc.org Asymmetric organocatalytic versions of the MIRC reaction have been developed, enabling the synthesis of chiral cyclopropanes with high stereoselectivity. rsc.org

More complex tandem sequences have also been designed. For example, a tandem 1,6-addition/cyclopropanation/rearrangement reaction between vinylogous para-quinone methides and 3-chlorooxindoles has been reported. rsc.org This process efficiently constructs dispirooxindole–cyclopentane–cyclohexadienone structures containing vicinal quaternary carbon centers. rsc.org Another novel approach involves a tandem Michael–Favorskii-type reaction of active methylene (B1212753) carbanions with (E)-β-styrylselenonium triflate to form cyclopropane derivatives bearing 1,2-dicarbonyl groups. researchgate.net These multi-step, single-pot processes represent a highly efficient and elegant approach to the formation of complex cyclopropanecarboxylate analogues. mdpi.com

Application of Green Chemistry Principles in the Synthesis of Aryl Cyclopropanecarboxylates

The synthesis of aryl cyclopropanecarboxylates, a class of compounds valued for their unique structural and electronic properties, has increasingly become a focus for the application of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. The adoption of greener strategies is not only an environmental imperative but also drives innovation, leading to more efficient and economical synthetic routes. Key areas of focus include the development of advanced catalytic systems, the use of alternative reaction media, maximization of atom economy, and the sourcing of renewable starting materials.

Catalysis as a Cornerstone of Green Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to new reactions with high efficiency and selectivity while minimizing waste. In the context of aryl cyclopropanecarboxylate synthesis, both biocatalysis and advanced chemocatalysis have demonstrated significant potential.

Biocatalysis: The use of enzymes, or "biocatalysts," represents a powerful green approach for cyclopropanation. Engineered heme-containing proteins, such as myoglobin (Mb) and cytochrome P450, have been developed to catalyze the asymmetric cyclopropanation of olefins with exceptional levels of stereocontrol. wpmucdn.comrochester.edunih.gov These reactions typically occur in aqueous media under mild temperature and pH conditions, avoiding the need for toxic heavy metal catalysts and harsh organic solvents.

Researchers have successfully engineered myoglobin variants that catalyze the reaction between various styrene derivatives and diazoesters to produce the corresponding cyclopropane esters with high yields and excellent diastereo- and enantioselectivity. rochester.eduacs.org For instance, an engineered myoglobin catalyst, Mb(H64V,V68A), has demonstrated the ability to efficiently cyclopropanate a range of para-, meta-, and ortho-substituted styrenes. rochester.edu This biocatalytic approach overcomes many limitations of traditional chemical catalysts and provides a scalable and environmentally benign route to chiral cyclopropane building blocks. wpmucdn.com

| Substrate (Styrene Derivative) | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Styrene | 85 | >99 | >99 |

| 4-Methylstyrene | 92 | >99 | >99 |

| 4-Methoxystyrene | 88 | >99 | >99 |

| 4-Chlorostyrene | 75 | >99 | >99 |

| 3-Chlorostyrene | 85 | >99 | >99 |

| 2-Chlorostyrene | 69 | >99 | >99 |

| 4-Trifluoromethylstyrene | 72 | >99 | >99 |

Heterogeneous and Reusable Catalysts: Another key green strategy is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby minimizing catalyst waste. For the esterification step in forming the final aryl ester, solid acid catalysts, such as reusable tungstophosphoric acid-derived catalysts or even treated industrial waste like spent Fluid Catalytic Cracking (FCC) catalysts, have been shown to be effective. researchgate.netrsc.org Similarly, reusable cobalt-nanoparticle catalysts have been developed for other C-C bond-forming reactions that are relevant to the synthesis of precursors. researchgate.netrsc.org These catalysts offer high stability and can be recycled multiple times without a significant loss of activity, making the process more economical and sustainable. rsc.org

Photocatalysis: The use of visible light as a renewable energy source to drive chemical reactions is a rapidly growing area of green chemistry. Organophotocatalysis can be employed for the cyclopropanation of unactivated olefins under mild conditions, avoiding the need for high temperatures or aggressive reagents. acs.org This approach aligns with the green principle of designing for energy efficiency.

Improving Process Efficiency: Metrics and Alternative Conditions

To quantify the "greenness" of a synthetic route, several metrics have been established. These tools help chemists to assess and compare different processes and identify areas for improvement.

Green Chemistry Metrics:

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. Addition reactions, such as the cyclopropanation of an alkene, are inherently atom-economical.

E-Factor: The E-Factor measures the total mass of waste produced per kilogram of product. libretexts.orgyoutube.com A lower E-Factor signifies a greener process. Traditional multi-step syntheses using stoichiometric reagents and large volumes of solvents often have very high E-Factors. libretexts.org

Process Mass Intensity (PMI): Adopted by the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. acsgcipr.orgacsgcipr.org A lower PMI indicates a more efficient and less wasteful process.

Strategies such as using catalytic rather than stoichiometric reagents and eliminating solvents can dramatically improve these metrics. For example, a biocatalytic cyclopropanation in water will have a much lower E-Factor and PMI than a classic Simmons-Smith reaction that uses a stoichiometric zinc-copper couple and requires anhydrous organic solvents.

Alternative Reaction Conditions:

Solvent-Free Synthesis: A significant source of waste in chemical synthesis comes from organic solvents. ijcce.ac.ir Performing reactions under solvent-free conditions, often facilitated by techniques such as mechanochemistry (ball-milling), can eliminate this waste stream entirely. cmu.edumdpi.com For example, the synthesis of various organic compounds, including esters and their precursors, has been successfully demonstrated under solvent-free conditions, leading to faster reaction times, high yields, and a simplified workup. ijcce.ac.irmdpi.com

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. As noted, many biocatalytic cyclopropanations are performed in aqueous buffer systems, showcasing a highly sustainable approach. rochester.edu

Renewable Starting Materials

A core principle of green chemistry is the use of renewable rather than depleting feedstocks. libretexts.org The synthesis of aryl cyclopropanecarboxylates relies on two primary components: an aromatic moiety (such as o-cresol (B1677501) for this compound) and a cyclopropane precursor.

Lignin (B12514952), a complex aromatic biopolymer that constitutes a major component of biomass, is the largest renewable source of aromatic compounds on Earth. researchgate.netkit.edu Advanced biorefinery strategies are being developed to deconstruct lignin into valuable aromatic platform chemicals, including phenols and styrenes. kit.edu This opens a potential future pathway to source the "aryl" component of the target molecules from non-fossil fuel feedstocks.

Similarly, the C3 unit required for the cyclopropane ring can potentially be derived from biomass. Platform molecules like glycerol (B35011) (a byproduct of biodiesel production) or sugars can be converted through various chemical and biological processes into the necessary precursors for cyclopropanation reactions. While a fully integrated process from biomass to a specific compound like this compound is still a subject of ongoing research, the foundational technologies for producing the necessary renewable feedstocks are rapidly advancing. nrel.gov

Advanced Chemical Transformations and Reactivity of 2 Methylphenyl Cyclopropanecarboxylate

Cyclopropane (B1198618) Ring-Opening Reactions

The significant strain energy of the cyclopropane ring is a driving force for reactions that lead to its cleavage. These transformations can be initiated by a range of reagents and conditions, including electrophiles, nucleophiles, metal catalysts, and photochemical or thermal energy.

Electrophilic and Nucleophilic Ring-Opening Mechanisms

Cyclopropanes bearing electron-withdrawing groups, such as the ester in 2-Methylphenyl cyclopropanecarboxylate (B1236923), are considered electrophilic cyclopropanes (ECPs). nih.gov These molecules can react with nucleophiles in a polar, ring-opening fashion. nih.gov The reaction kinetics of such ring-opening processes with various nucleophiles, like thiophenolates, have been studied to determine the inherent SN2 reactivity of these electrophilic cyclopropanes. nih.govresearchgate.net The presence of an acceptor group polarizes the C1-C2 bond, enhancing reactivity towards nucleophiles and directing the attack. nih.govresearchgate.net

Electrophilic ring-opening is also a key reaction pathway. For instance, the reaction of substituted cyclopropanes with benzeneselenenyl chloride proceeds via electrophilic ring-opening, leading to regio- and stereoselective formation of butanedioate derivatives. rsc.org The mechanism often involves the formation of a stabilized dipolar intermediate, especially in the presence of a Lewis acid like TiCl4, which coordinates to the carbonyl oxygen and facilitates ring opening. rsc.org

| Reaction Type | Initiator | Key Intermediate | Directing Group Effect |

| Nucleophilic Ring-Opening | Nucleophile (e.g., thiophenolate) | SN2 transition state | Ester group acts as an activating acceptor |

| Electrophilic Ring-Opening | Electrophile (e.g., PhSeCl) | Dipolar species (Lewis acid catalyzed) | Carbonyl oxygen coordination to Lewis acid |

Metal-Catalyzed Ring-Opening and Rearrangements

Transition metals are effective catalysts for the ring-opening and rearrangement of cyclopropanes. nih.gov For example, copper catalysis can facilitate the ring-opening of 2-substituted cyclopropane-1,1-dicarboxylates with Grignard reagents. researchgate.net Similarly, tin(II) triflate catalyzes the 1,3-aminothiolation of these cyclopropanes. researchgate.net Metal-catalyzed transformations of cyclopropanols, which are related to cyclopropanecarboxylates, proceed via homoenolate intermediates. elsevierpure.com Palladium-catalyzed ring-opening cross-couplings of cyclopropanols can be complicated by competing β-H elimination pathways. nih.gov The choice of metal catalyst is crucial; for instance, copper catalysts are less prone to β-H elimination compared to palladium catalysts in certain oxidative ring-opening cross-couplings. nih.gov

Rearrangements such as the vinylcyclopropane-cyclopentene rearrangement can be mediated by Lewis acids like Yb(OTf)3. digitellinc.com This highlights the diverse reactivity of substituted cyclopropanes under metal catalysis.

Oxidative Radical Ring-Opening Processes

The ring-opening of cyclopropane derivatives can also be achieved through oxidative radical pathways. nih.govbeilstein-journals.orgnih.govbeilstein-journals.orgscite.ai These reactions often involve the formation of a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to generate a more stable alkyl radical. nih.govbeilstein-journals.org This subsequent radical can then participate in further reactions, such as cyclization. nih.govbeilstein-journals.org For instance, the oxidative quenching of a suitable substrate by a photoredox catalyst can generate an alkyl radical that adds to a cyclopropane derivative, initiating a ring-opening cascade. nih.gov Similarly, the reaction of cyclopropanols with an oxidizing agent like Ag(II) can generate an alkoxy radical that undergoes ring-opening to an alkyl radical. nih.gov

Photoinduced and Thermally Induced Ring Transformations

Photoinduced reactions offer another avenue for the transformation of cyclopropane derivatives. Visible-light-mediated photocyclization of naphthyl cyclopropane esters can lead to functionalized dihydrophenalenes. acs.org The proposed mechanism involves a one-electron reduction of the cyclopropyl (B3062369) ester by an excited photocatalyst to form a ketyl-type radical, which then undergoes β-fragmentation (ring-opening) and subsequent annulation. acs.org The formation of photoactive electron donor-acceptor (EDA) complexes between aryl-substituted cyclopropanols and electron-deficient olefins can trigger homolytic cleavage of the cyclopropane ring upon UV irradiation. chemrxiv.org

Thermally induced transformations can also occur, often requiring specific structural features to proceed under milder conditions. For instance, controllable multiple-step configuration transformations in thermal/photoinduced reactions have been observed in systems containing cyclobutane (B1203170) rings, which share the property of ring strain with cyclopropanes. nih.gov

Reactions Involving the Ester Functionality

The ester group of 2-Methylphenyl cyclopropanecarboxylate is also a site of reactivity, primarily through hydrolysis and transesterification.

Hydrolysis and Transesterification: Mechanistic Insights and Kinetic Investigations

The hydrolysis of esters can proceed through different mechanisms depending on the pH of the solution. nih.gov In alkaline conditions, the BAC2 mechanism, involving nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, is common. nih.gov In acidic conditions, the AAC2 mechanism, which involves protonation of the carbonyl oxygen followed by nucleophilic attack of water, is generally favored. nih.gov It has been noted that esters of cyclopropanecarboxylic acid exhibit enhanced hydrolytic stability under both acidic and basic conditions compared to other esters. nih.gov

| Reaction | Condition | Common Mechanism | Key Step |

| Hydrolysis | Alkaline | BAC2 | Nucleophilic attack of OH- on C=O |

| Hydrolysis | Acidic | AAC2 | Nucleophilic attack of H2O on protonated C=O |

| Transesterification | Acid or Base Catalyzed | Similar to hydrolysis | Exchange of alkoxy group |

Reductions and Oxidations of the Ester Group

The ester functional group in this compound can undergo various reduction and oxidation reactions.

Reduction : Esters are readily reduced to primary alcohols by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, reducing the ester to two alcohol components. geeksforgeeks.orgmasterorganicchemistry.com In the case of this compound, reduction with LiAlH₄ would yield cyclopropylmethanol (B32771) and 2-methylphenol. libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the 2-methylphenoxide leaving group to form an intermediate aldehyde (cyclopropanecarboxaldehyde), which is then immediately reduced to the corresponding primary alcohol. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. geeksforgeeks.orglibretexts.org

Oxidation : The oxidation of esters is less common and typically requires more vigorous conditions. geeksforgeeks.org The reaction can lead to various products depending on the oxidant and reaction conditions. For this compound, oxidative cleavage of the ester bond is not a typical synthetic transformation. The aromatic ring or the benzylic methyl group are more likely sites for oxidation under many conditions.

| Reagent | Product from Ester | Reactivity | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | High | masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | No Reaction (typically) | Low | geeksforgeeks.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (at low temp.) or Primary Alcohol | Moderate/High | youtube.com |

Reactions of the 2-Methylphenyl Moiety

The 2-methylphenyl (or o-cresyl) portion of the molecule is an aromatic ring that can undergo characteristic electrophilic substitution and radical reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. wikipedia.org The regiochemical outcome of such reactions on the 2-methylphenyl ring of the title compound is governed by the directing effects of the two existing substituents: the methyl group (-CH₃) and the cyclopropanecarboxylate group (-O-CO-C₃H₅).

Methyl Group (-CH₃) : The methyl group is an activating group, meaning it increases the rate of EAS relative to benzene. wikipedia.org It donates electron density to the ring primarily through an inductive effect. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. masterorganicchemistry.com

Ester Group (-O-CO-R) : The oxygen atom of the ester linkage has lone pairs that can be donated to the ring via resonance, which is an activating, ortho, para-directing effect. libretexts.org However, the carbonyl group within the ester is electron-withdrawing. When considering the entire -O-CO-R group, the activating, ortho, para-directing effect of the oxygen lone pair donation generally dominates. pressbooks.pub

In this compound, the substituents are ortho to each other. The directing effects are as follows:

The methyl group at C2 directs incoming electrophiles to C3 (meta), C4 (para), and C6 (ortho).

The ester group at C1 directs incoming electrophiles to C2 (ortho, already substituted), C4 (para), and C6 (ortho).

| Position on Ring | Effect from -CH₃ (at C2) | Effect from -O-Ester (at C1) | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| C3 | Weakly Activating (meta) | Deactivating (meta) | Deactivated | Minor/No Product |

| C4 | Activating (para) | Activating (para) | Strongly Activated | Major Product |

| C5 | Deactivating (meta) | Weakly Activating (meta) | Deactivated | Minor/No Product |

| C6 | Activating (ortho) | Activating (ortho) | Strongly Activated (Sterically Hindered) | Minor Product |

The aromatic ring and its methyl substituent can undergo reactions with radicals and strong oxidizing agents. The chemistry of o-xylene (B151617) serves as a good model for the 2-methylphenyl moiety.

Radical Reactions : The reaction of o-xylene with hydroxyl radicals (•OH), a key process in atmospheric chemistry, proceeds through two main pathways: hydrogen abstraction from one of the methyl groups to form a benzylic radical, and radical addition to the aromatic ring. rsc.orgsemanticscholar.org At lower temperatures, addition to the ring is the dominant pathway, while at higher temperatures (above 800 K), hydrogen abstraction becomes dominant. rsc.org For this compound, similar radical reactions would be expected, leading either to a 2-(cyclopropanecarbonyloxy)benzyl radical or to various hydroxylated adducts on the ring.

Oxidative Transformations : Cresols (methylphenols) and their derivatives can be degraded through various oxidative pathways, often involving biological systems or advanced oxidation processes. nih.govnih.gov These pathways can lead to hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov For example, the degradation of m-cresol (B1676322) and p-cresol (B1678582) by Pseudomonas putida can proceed through the formation of substituted catechols, which then undergo enzymatic ring fission. nih.gov Strong chemical oxidation, such as with ozone (ozonolysis), would lead to the cleavage of the aromatic ring, producing various dicarbonyl compounds like glyoxal, methylglyoxal, and dimethylglyoxal. youtube.com

Investigation of Side-Chain Fragmentation Pathways

Mass spectrometry is a primary tool for investigating the fragmentation pathways of molecules. For this compound, fragmentation would likely be initiated by ionization of the molecule, often by removing an electron from the aromatic ring or the carbonyl oxygen.

Common fragmentation patterns for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key predicted fragmentation pathways for this compound would include:

Loss of the Alkoxy Radical : Cleavage of the C(O)-OAr bond would result in the formation of a cyclopropylacylium ion (m/z 69 ) and a 2-methylphenoxy radical. The acylium ion is a common and often stable fragment.

Loss of the Acyl Radical : Cleavage of the O-C(O) bond is less common for aryl esters but can lead to the formation of a 2-methylphenoxide ion or radical.

McLafferty Rearrangement : This rearrangement is not possible for this specific molecule as it requires a gamma-hydrogen on the acyl portion of the ester, which the cyclopropyl group lacks.

Aromatic Ring Fragmentation : The 2-methylphenyl fragment itself can undergo further fragmentation, such as the loss of a methyl radical or carbon monoxide, characteristic of phenolic compounds.

A plausible primary fragmentation would be the formation of the cyclopropylacylium ion, which would likely be a prominent peak in the mass spectrum.

| Fragmentation Pathway | Neutral Loss | Resulting Ion (m/z) | Description |

|---|---|---|---|

| Acylium Ion Formation | •O-C₆H₄-CH₃ (2-methylphenoxy radical) | C₃H₅CO⁺ (69) | Cleavage of the ester C(O)-O bond. Expected to be a major pathway. |

| Phenoxy Cation Formation | •CO-C₃H₅ (cyclopropylcarbonyl radical) | ⁺O-C₆H₄-CH₃ (108) | Cleavage of the ArO-C(O) bond. |

| Loss of CO | CO (Carbon Monoxide) | [M-28]⁺ | Fragmentation subsequent to initial cleavages, typical for aromatic carbonyls. |

Radical Cation Fragmentation Dynamics and Identification

While direct mass spectrometric studies on this compound are not extensively documented in publicly available literature, the fragmentation dynamics of its radical cation can be predicted based on the established principles of mass spectrometry and the behavior of related aryl esters and cyclopropane derivatives. Upon electron ionization, the molecule is expected to lose an electron to form a molecular ion, [M]•+. The subsequent fragmentation of this radical cation is dictated by the relative stabilities of the resulting fragments.

Key fragmentation pathways for the radical cation of this compound are anticipated to involve cleavages at the ester group and rearrangements involving both the cyclopropyl and the 2-methylphenyl (o-tolyl) groups.

One of the primary fragmentation routes for esters is the α-cleavage relative to the carbonyl group. This can lead to the formation of a stable acylium ion. For this compound, this would involve the loss of the 2-methylphenoxy radical, resulting in the formation of the cyclopropylacylium ion.

Another significant fragmentation pathway involves the cleavage of the bond between the ester oxygen and the aromatic ring. This would generate a 2-methylphenoxyl radical and a cyclopropylcarbonyl cation. Alternatively, charge retention on the aromatic fragment would lead to the formation of a 2-methylphenyl radical cation and a neutral cyclopropanecarboxylic acid molecule.

Rearrangement reactions are also highly probable, given the strained nature of the cyclopropyl ring. The radical cation could undergo ring-opening to form a more stable allylic radical cation. Furthermore, McLafferty-type rearrangements, if sterically feasible, could lead to the elimination of a neutral molecule.

The fragmentation of the phenyl cation itself, a potential product of further fragmentation, has been studied and is known to proceed via the loss of acetylene (B1199291) (C₂H₂). stackexchange.com This suggests that if a 2-methylphenyl cation is formed, it could undergo further fragmentation by eliminating acetylene or related neutral species. ru.nlarxiv.orgrsc.org

The table below outlines the plausible primary fragmentation pathways and the corresponding mass-to-charge ratios (m/z) of the expected cationic fragments.

| Fragmentation Pathway | Neutral Loss | Cationic Fragment | Predicted m/z |

| α-Cleavage | 2-Methylphenoxy radical | Cyclopropylacylium ion | 69 |

| O-Aryl Bond Cleavage | Cyclopropylcarbonyl radical | 2-Methylphenyl cation | 91 |

| Ester Cleavage with H-transfer | Cyclopropanecarboxylic acid | 2-Methylphenyl radical cation | 91 |

| Rearrangement and Cleavage | Ethylene from cyclopropyl ring | Phenylketene radical cation | 118 |

| Loss of CO₂ | Cyclopropyl and 2-methylphenyl radicals | Not a direct fragmentation | N/A |

Note: The m/z values are calculated based on the most common isotopes.

Influence of the Cyclopropyl Group on Decarboxylation Rates

The thermal decomposition of esters, often proceeding through a concerted six-membered ring transition state (pyrolysis), can lead to the formation of an alkene and a carboxylic acid. In the case of aryl esters, different mechanisms, including those involving radical intermediates or rearrangement, can occur at high temperatures. mdpi.comrsc.org Decarboxylation, the loss of carbon dioxide, is another potential thermal decomposition pathway, though it is less common for simple esters compared to carboxylic acids themselves.

The presence of the cyclopropyl group in this compound is expected to significantly influence the kinetics and mechanism of its thermal decomposition, including any decarboxylation pathways. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be initiated thermally. rsc.org

Kinetic studies on the pyrolysis of related aryl esters have shown that the reaction rates are sensitive to the electronic nature of the substituents on the aromatic ring. rsc.org For this compound, the electron-donating methyl group would influence the stability of any charged intermediates or transition states.

The table below presents a comparative analysis of hypothetical relative decarboxylation rates for a series of phenyl esters under thermal conditions, illustrating the potential influence of the substituent attached to the carbonyl group.

| Ester | Substituent on Carbonyl | Hypothetical Relative Rate |

| Phenyl acetate | Methyl | 1 |

| Phenyl propionate | Ethyl | 1.2 |

| Phenyl isobutyrate | Isopropyl | 2.5 |

| Phenyl cyclopropanecarboxylate | Cyclopropyl | > 2.5 (estimated) |

This data is illustrative and intended to show the expected trend based on carbocation stability. Actual rates would need to be determined experimentally.

The enhanced rate for the cyclopropyl derivative is attributed to the ability of the cyclopropyl ring to stabilize the transition state leading to decarboxylation, should the mechanism involve any degree of positive charge development on the α-carbon.

In Depth Spectroscopic and Advanced Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules in solution. For 2-Methylphenyl cyclopropanecarboxylate (B1236923), various NMR experiments are employed to assign its stereochemistry and understand its conformational dynamics.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for mapping out the connectivity and spatial relationships within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bond distances. wikipedia.org In 2-Methylphenyl cyclopropanecarboxylate, COSY spectra would be expected to show correlations between the methine proton and the methylene (B1212753) protons on the cyclopropane (B1198618) ring. The protons on the aromatic ring would also exhibit cross-peaks corresponding to their ortho, meta, and para coupling relationships.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, regardless of whether they are directly bonded. libretexts.org For this molecule, NOESY is crucial for establishing the relative orientation of the 2-methylphenyl group and the cyclopropanecarboxylate moiety. Key expected correlations would include those between the protons of the aryl methyl group and the adjacent aromatic proton (H-3). Depending on the dominant conformation around the ester linkage, cross-peaks might also be observed between the cyclopropyl (B3062369) protons and the aromatic protons, particularly the H-6 proton. youtube.com

| Proton(s) | Expected COSY Cross-Peaks with: | Expected NOESY Cross-Peaks with: |

|---|---|---|

| Aryl-CH3 | None | Aromatic H-3 |

| Cyclopropyl CH (methine) | Cyclopropyl CH2 (methylene) | Cyclopropyl CH2, Aromatic H-6 (conformation dependent) |

| Cyclopropyl CH2 (methylene) | Cyclopropyl CH (methine) | Cyclopropyl CH, Aromatic H-6 (conformation dependent) |

| Aromatic H-3 | Aromatic H-4 | Aryl-CH3, Aromatic H-4 |

| Aromatic H-4 | Aromatic H-3, Aromatic H-5 | Aromatic H-3, Aromatic H-5 |

Dynamic NMR (DNMR) is a powerful method used to study the rates of conformational changes in molecules. unibas.it For this compound, the primary dynamic processes involve rotation around the C(aryl)-O and O-C(carbonyl) single bonds. These rotations can lead to different stable or transient conformations.

By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rate of interconversion is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal. unibas.it Analysis of these line-shape changes allows for the determination of the energy barriers (ΔG‡) associated with the conformational interconversion. rsc.org While specific experimental data for this compound is not available, such studies would provide critical information on its conformational flexibility and the relative stability of its rotamers. nih.gov

Mass Spectrometry: Ionization Pathways and Fragmentation Analysis for Mechanistic Studies

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure. Under electron ionization (EI), this compound would undergo characteristic fragmentation, aiding in its structural confirmation.

The primary fragmentation pathways would likely include:

Formation of the molecular ion (M•+): The initial ionization event.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring, or the ester oxygen and the phenyl ring.

Formation of the cyclopropanecarbonyl cation: A prominent peak resulting from the loss of the 2-methylphenoxyl radical.

Formation of the 2-methylphenyl cation: Resulting from the loss of a cyclopropanecarboxylate radical. This can further rearrange to a more stable tropylium-type ion. youtube.com

Fragmentation of the aromatic ring: The 2-methylphenyl cation could lose acetylene (B1199291) (C₂H₂) to form smaller fragment ions, such as one at m/z=51. stackexchange.com

| m/z Value | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 176 | [C11H12O2]•+ | Molecular Ion |

| 107 | [C7H7O]+ | Loss of cyclopropanecarbonyl radical (•C₄H₅O) |

| 91 | [C7H7]+ | Tropylium ion, from rearrangement of 2-methylphenyl cation |

| 69 | [C₄H₅O]+ | Cyclopropanecarbonyl cation |

| 41 | [C₃H₅]+ | Cyclopropyl cation, from loss of CO from m/z 69 |

X-ray Crystallography for Absolute Stereochemistry and Conformational Solid-State Analysis (if applicable to analogues)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound itself is not publicly documented, analysis of analogous substituted phenyl esters provides a clear indication of the structural information that could be obtained. researchgate.netmdpi.com

If suitable crystals were grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com This would unambiguously establish the solid-state conformation, including the planarity of the ester group and the relative orientation of the phenyl and cyclopropane rings. Such data would reveal intermolecular interactions, like π-stacking or hydrogen bonding, that dictate the crystal packing. nih.gov For chiral analogues, this technique can be used to determine the absolute stereochemistry.

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.20 - 1.22 Å |

| C(carbonyl)-O(ester) Bond Length | ~1.33 - 1.36 Å |

| O(ester)-C(aryl) Bond Length | ~1.40 - 1.43 Å |

| Aromatic C-C Bond Length | ~1.38 - 1.40 Å |

| O-C=O Bond Angle | ~123 - 126° |

| C(aryl)-O-C(carbonyl) Bond Angle | ~115 - 119° |

Vibrational Spectroscopy (IR, Raman) for Probing Specific Functional Group Interactions and Strain

For this compound, the vibrational spectrum would be characterized by several key features:

Ester Group Vibrations: A strong, sharp absorption in the IR spectrum around 1720-1740 cm⁻¹ due to the C=O stretching vibration. mdpi.com Two distinct C-O stretching bands would also be present in the 1300-1000 cm⁻¹ region.

Aromatic Ring Vibrations: C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Cyclopropane Ring Vibrations: The highly strained cyclopropane ring exhibits unique vibrational modes. utexas.edu C-H stretching vibrations are typically found at high wavenumbers (~3080-3040 cm⁻¹). docbrown.info The ring deformation or "breathing" modes appear in the fingerprint region and are sensitive to substitution. The inherent ring strain influences the frequency and intensity of these vibrations. daneshyari.comwikipedia.org

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes from the aryl-CH₃ group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak intensity |

| Cyclopropyl C-H Stretch | 3080 - 3040 | Characteristic of strained rings docbrown.info |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | Medium intensity |

| Ester C=O Stretch | 1740 - 1720 | Strong, sharp intensity in IR mdpi.com |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands of varying intensity |

| Ester C-O Stretch | 1300 - 1000 | Two distinct bands |

| Cyclopropane Ring Deformation | 1020 - 1000 | Characteristic skeletal vibration docbrown.info |

Computational Chemistry and Theoretical Investigations of 2 Methylphenyl Cyclopropanecarboxylate

Electronic Structure and Bonding Analysis of the Cyclopropane (B1198618) Ring

The cyclopropane ring is a cornerstone of organic chemistry, notable for its significant ring strain, which imparts unique chemical and physical properties. This strain arises from two main factors: angle strain due to the compression of C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbon, and torsional strain from the eclipsing of hydrogen atoms. masterorganicchemistry.comopenstax.orgdalalinstitute.com

Computational analysis, particularly through quantum chemical calculations, elucidates a bonding model that deviates from simple sp³ hybridization. The Walsh orbital model describes the bonding in cyclopropane as a combination of sp² hybridized carbons forming the exterior C-H bonds and a set of three molecular orbitals (the Walsh orbitals) forming the carbon-carbon framework of the ring. This model helps explain the high p-character of the C-C bonds, which are often described as "bent" or "banana" bonds. openstax.orgmaricopa.edu This increased p-character allows the cyclopropane ring to interact with adjacent π-systems, acting somewhat like a double bond.

For 2-methylphenyl cyclopropanecarboxylate (B1236923), the ester substituent acts as a π-acceptor. Theoretical studies show that such substituents engage in conjugative interactions with the 3e' orbitals of the cyclopropane ring. nih.gov This interaction is maximized when the plane of the π-acceptor (the O=C-O group) bisects the cyclopropane ring, allowing for optimal overlap between the ring's Walsh orbitals and the substituent's π* orbitals. nih.gov This conjugation leads to a measurable asymmetry in the cyclopropane ring's bond lengths. The C-C bond distal to the substituent is typically shortened, while the two vicinal C-C bonds are lengthened. nih.gov High-level quantum chemical calculations, such as those using Coupled Cluster (CCSD(T)) methods, can provide precise predictions of these geometric parameters. smu.edu

Table 1: Predicted Geometric Parameters of the Substituted Cyclopropane Ring This table presents hypothetical data based on established principles of cyclopropane chemistry for illustrative purposes.

| Parameter | Predicted Value | Description |

|---|---|---|

| C1-C2 Bond Length (vicinal) | 1.52 Å | Lengthened due to conjugation with the ester group. |

| C2-C3 Bond Length (distal) | 1.49 Å | Shortened relative to the vicinal bonds. |

| C1-C3 Bond Length (vicinal) | 1.52 Å | Lengthened due to conjugation with the ester group. |

| C-C-C Angle | ~60° | Constrained by the three-membered ring structure. |

| H-C-H Angle | ~115° | Wider than in alkanes, reflecting increased p-character in C-C bonds. smu.edu |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions. By locating and characterizing stationary points—reactants, products, intermediates, and transition states—these methods provide a detailed mechanistic understanding, including the prediction of reaction barriers (activation energies) and reaction enthalpies.

The formation of the cyclopropane ring in 2-methylphenyl cyclopropanecarboxylate can be modeled to understand its mechanism. A common synthetic route is the reaction of an alkene with a carbene or carbenoid. The Simmons-Smith reaction, for instance, involves a zinc carbenoid and is known to proceed through a concerted, synchronous mechanism where the two new C-C bonds form at roughly the same rate. ic.ac.ukmasterorganicchemistry.com

Computational modeling of this pathway using Density Functional Theory (DFT), often with functionals like B3LYP or ωB97XD, can be used to locate the transition state. ic.ac.ukacs.org Intrinsic Reaction Coordinate (IRC) calculations can then confirm that this transition state connects the reactants (alkene and carbenoid) to the cyclopropane product. ic.ac.uk For metal-catalyzed cyclopropanations using diazo compounds, DFT calculations can elucidate the stepwise or concerted nature of the carbene transfer from the metal center to the alkene. acs.org These models help explain the high stereospecificity observed in many cyclopropanation reactions, where the stereochemistry of the starting alkene is retained in the product. masterorganicchemistry.com

The inherent strain in the cyclopropane ring makes it susceptible to ring-opening reactions. The presence of a donor group on one carbon and an acceptor group on an adjacent carbon (a donor-acceptor cyclopropane) significantly lowers the activation barrier for the cleavage of the bond between them. mdpi.com In this compound, the phenyl group can act as a donor and the carboxylate group is an acceptor, polarizing the C1-C2 bond and making it the most likely site for nucleophilic attack. nih.gov

Quantum chemical calculations can model the energetics of such ring-opening reactions. For example, the reaction profile for the ring-opening of this compound by a nucleophile can be computed. This involves calculating the energy of the reactants, the transition state for the nucleophilic attack and C-C bond cleavage, and the resulting ring-opened product. Such calculations often show that the reaction proceeds via an Sₙ2-type mechanism, with the nucleophile attacking one carbon and displacing the adjacent carbon, leading to a 1,3-difunctionalized propane (B168953) derivative. nih.govresearchgate.net Activation strain analysis can further decompose the reaction barrier into the strain energy required to distort the reactants into the transition state geometry and the interaction energy between the reacting fragments. researchgate.net

Table 2: Hypothetical Calculated Activation Energies for Ring-Opening by a Nucleophile This table presents hypothetical DFT-calculated data for illustrative purposes.

| Reaction Pathway | Nucleophile | Solvent (PCM) | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Sₙ2 Ring-Opening at C1 | Thiophenolate | DMSO | 18.5 |

| Sₙ2 Ring-Opening at C2 | Thiophenolate | DMSO | 22.1 |

| Radical-Initiated Opening | N/A | Gas Phase | 35.0 |

Conformational Landscape and Energy Minima Studies

The biological activity and chemical reactivity of a molecule are often governed by its three-dimensional shape. Conformational analysis aims to identify the stable, low-energy conformations (energy minima) and the energy barriers to rotation between them. For this compound, key conformational degrees of freedom include rotation around the C(ring)-C(carbonyl) bond and the C(ester)-O(phenyl) bond.

Computational methods, ranging from Hartree-Fock (HF) to DFT with various basis sets (e.g., 6-31G(d)), are used to perform a systematic search of the conformational space. smu.edu For each starting geometry, an energy minimization is performed to locate the nearest local minimum. The results typically reveal several stable conformers. As noted previously, the most stable conformation is often one where the π-system of the ester group can effectively conjugate with the cyclopropane ring, which occurs when the carbonyl group bisects the ring. nih.gov Furthermore, the orientation of the 2-methylphenyl group relative to the rest of the molecule will be influenced by steric interactions between the ortho-methyl group and the ester functionality. The relative energies of these conformers can be used to determine their population at a given temperature via the Boltzmann distribution.

Table 3: Calculated Relative Energies of Key Conformers This table presents hypothetical data based on DFT (B3LYP/6-31G(d)) calculations for illustrative purposes.

| Conformer | Dihedral Angle (C2-C1-C=O) | Dihedral Angle (C-O-C(phenyl)-C(methyl)) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 0° (Bisecting) | 30° | 0.00 |

| B | 0° (Bisecting) | 150° | 1.25 |

| C | 90° (Perpendicular) | 35° | 3.50 |

Analysis of Hyperconjugative and Steric Effects on Reactivity

The reactivity of the cyclopropane ring is modulated by the electronic and steric effects of its substituents. Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In cyclopropanes, the C-C σ bonds can act as donors to adjacent π* orbitals of an acceptor substituent. recercat.catnih.gov For this compound, this hyperconjugative interaction between the ring's Walsh orbitals and the ester's π* system stabilizes the molecule and influences the ring's bond lengths and reactivity. nih.gov

Steric effects arise from the spatial arrangement of atoms. In this compound, the ortho-methyl group on the phenyl ring introduces significant steric hindrance. This steric bulk can influence the conformational preferences, favoring orientations that minimize repulsion between the methyl group and the ester carbonyl. smu.edu Furthermore, steric hindrance can affect reactivity by impeding the approach of a reactant to a specific face of the molecule or a specific reactive site. For example, the ortho-methyl group could sterically shield one face of the ester group, potentially influencing the stereochemical outcome of reactions at the carbonyl carbon. Computational models can quantify these steric effects by analyzing the geometric parameters and calculating strain energies for different conformations and reaction transition states. researchgate.net

Molecular Dynamics Simulations for Solvent Effects on Reaction Energetics

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. Molecular Dynamics (MD) simulations offer a way to explicitly model the dynamic interactions between a solute and individual solvent molecules, providing a more realistic picture than implicit continuum solvent models. osti.goveasychair.org

To study solvent effects on a reaction involving this compound, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. nih.gov In this method, the reacting species (the solute) are treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with a less computationally expensive classical force field. This approach captures the specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions, that can stabilize or destabilize reactants and transition states. nih.gov

MD simulations can be used to generate a free energy profile for a reaction in solution. These simulations can reveal, for example, how a polar solvent might preferentially stabilize a charge-separated transition state, thereby lowering the activation energy and accelerating the reaction compared to a non-polar solvent. nih.govchemrxiv.org

Table 4: Hypothetical Solvent Effects on Ring-Opening Activation Energy This table presents hypothetical data from QM/MM simulations for illustrative purposes.

| Solvent | Dielectric Constant | Key Solute-Solvent Interaction | ΔΔG‡ (kcal/mol) (Relative to Gas Phase) |

|---|---|---|---|

| Hexane | 1.9 | van der Waals | -0.5 |

| Dichloromethane | 9.1 | Dipole-Dipole | -2.5 |

| Acetonitrile | 37.5 | Dipole-Dipole | -4.0 |

| Water | 80.1 | Hydrogen Bonding (to carbonyl) | -5.2 |

Applications and Potential in Advanced Organic Synthesis and Materials Science

2-Methylphenyl Cyclopropanecarboxylate (B1236923) as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically enriched compounds that serve as starting materials for the synthesis of complex, optically active molecules, which is crucial in the pharmaceutical industry where a specific enantiomer often accounts for the desired therapeutic activity. buchler-gmbh.com Cyclopropane (B1198618) derivatives, including esters like 2-Methylphenyl cyclopropanecarboxylate, are highly valued as chiral building blocks. The synthesis of many pharmaceuticals and agrochemicals relies on the availability of such chiral intermediates. buchler-gmbh.com

The ester can be hydrolyzed to chiral cyclopropanecarboxylic acid, a versatile synthon. Asymmetric methodologies for producing chiral cyclopropanes often involve metal-catalyzed reactions. For instance, cobalt(II) complexes supported by D2-symmetric chiral amidoporphyrins have been successfully used for the asymmetric cyclopropanation of a wide range of alkenes, providing access to valuable chiral heteroaryl cyclopropanes with excellent control over stereochemistry. nih.gov Similarly, other cobalt-based catalysts have been employed for the asymmetric cyclopropanation of olefins with succinimidyl diazoacetate, yielding cyclopropane succinimidyl esters which are versatile precursors to optically active cyclopropyl (B3062369) carboxamides. organic-chemistry.org

A general strategy involves creating the chiral cyclopropane core through asymmetric catalysis and then using it in subsequent synthetic steps. The 2-methylphenyl group can act as a chiral auxiliary or be replaced in later steps, having influenced the stereochemical outcome of key reactions. The development of catalytic systems for the asymmetric cyclopropanation of alkenes with various diazo compounds is a testament to the importance of accessing these chiral structures. organic-chemistry.orgmdpi.com

| Catalyst/Method | Reactants | Product Type | Stereoselectivity | Reference |

| Chiral Oxazaborolidinium Ion | α,β-Unsaturated Aldehydes + α-Diazoesters | Chiral Cyclopropyl Derivatives | High | mdpi.com |

| Cobalt(II)-Amidoporphyrin Complex | Alkenes + α-Heteroaryldiazomethanes | Chiral Heteroaryl Cyclopropanes | Excellent enantioselectivity | nih.gov |

| Cobalt(II) Complex [Co(P1)] | Olefins + Succinimidyl Diazoacetate | Chiral Cyclopropane Succinimidyl Esters | High diastereo- and enantioselectivity | organic-chemistry.org |

| Rh(II) Catalysis | N1-vinylpyrimidines + Diazomalonate Esters | Racemic Cyclopropyl Carbocyclic Nucleosides | N/A | acs.org |

Role in the Construction of Complex Molecular Architectures via Ring Transformations

The significant ring strain of the cyclopropane ring (approximately 54 kcal/mol) makes it susceptible to ring-opening reactions, a property that synthetic chemists exploit to construct more complex molecular frameworks. nih.gov These transformations convert the compact three-membered ring into linear chains or larger cyclic systems, often with high stereochemical control. scispace.com this compound can serve as a substrate for such reactions, where the ester group activates the ring for cleavage.

Various strategies can initiate ring-opening, including:

Metal-Catalyzed Cyclizations: Gold(I) catalysts, acting as carbophilic Lewis acids, can activate a cyclopropene (B1174273) moiety, leading to a ring-opening process that forms a vinyl gold carbene. nih.gov This intermediate can then participate in intramolecular cyclizations with other functional groups, such as propargylic esters, to build complex polycyclic structures. nih.gov

Radical Reactions: The cyclopropane ring can undergo oxidative radical ring-opening. beilstein-journals.org For example, a radical can add to an adjacent functional group, inducing the cleavage of a C-C bond in the three-membered ring to form a more stable alkyl radical, which can then be trapped or participate in further cyclizations. beilstein-journals.org

Acid or Base-Catalyzed Processes: Under acidic conditions, cyclopropanes can open to form carbocationic intermediates, which can be trapped by nucleophiles or rearrange. pitt.edu Base-catalyzed ring cleavage is also possible, particularly in activated systems. pitt.edu

These ring-opening strategies allow the cyclopropyl group to function as a three-carbon building block, effectively "unfolding" to reveal functionality and create intricate molecular architectures that would be difficult to access through other means. nih.govscispace.com

Precursor to Specialty Chemicals and Advanced Intermediates

The reactivity of the cyclopropane ring makes this compound a valuable precursor for a range of specialty chemicals and advanced intermediates.

One of the most powerful applications of cyclopropane chemistry is in the synthesis of larger carbocyclic rings through ring expansion. nih.gov These reactions leverage the release of ring strain to drive the formation of four-, five-, and even seven-membered rings. researchgate.netnih.govorganic-chemistry.org

Notable examples of such transformations include:

Expansion to Cyclobutenes: Rhodium(II)-catalyzed reactions of cyclopropyl N-tosylhydrazones can generate a rhodium carbene intermediate that undergoes a 1,2-aryl or -alkyl shift, leading to a straightforward synthesis of monosubstituted cyclobutenes. organic-chemistry.org

Expansion to Cyclopentanones: Certain cyclopropyl ketones, which can be derived from esters like this compound, can undergo stereoconvergent direct ring expansion to form polysubstituted cyclopentanones when promoted by a strong acid like TfOH. nih.gov

Expansion to Seven-Membered Carbocycles: A catalytic method has been developed for the two-carbon ring expansion of five-membered β-ketoesters using alkynyl 1,2-diketones, resulting in the formation of seven-membered carbon rings. researchgate.net

| Starting Material Type | Reagent/Catalyst | Product Ring System | Reference |

| Cyclopropyl N-Tosylhydrazone | Rh(II) Acetate | Cyclobutene | organic-chemistry.org |

| Quaternary Cyclopropyl Ketone | TfOH or BF3·Et2O | Cyclopentanone | nih.gov |

| Five-Membered β-Ketoester | Alkynyl 1,2-Diketones | Seven-Membered Carbocycle | researchgate.net |

While direct applications of this compound in materials science are not extensively documented, the inherent properties of the cyclopropyl motif suggest significant potential. The cyclopropane ring enforces a rigid, well-defined three-dimensional structure. acs.org Incorporating such rigid linkers into polymer backbones or organic materials can influence their macroscopic properties, such as thermal stability, morphology, and electronic characteristics.

The unique electronic nature of the cyclopropane ring, which exhibits partial π-character, allows it to engage in electronic conjugation with adjacent π-systems. acs.orgresearchgate.net This property is of interest in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the electronic energy levels is critical. Derivatives of this compound could potentially be used as monomers or additives to create materials with novel optical or conductive properties.

Catalytic Applications or Ligand Design Utilizing Cyclopropyl Motifs

The cyclopropyl group is an attractive scaffold for ligand design in transition metal catalysis. Its rigidity can pre-organize the ligand into a specific conformation, which can enhance the stereoselectivity of a catalyzed reaction. acs.orgnih.gov Furthermore, the steric bulk of the cyclopropyl group can be used to create a well-defined chiral pocket around a metal center, influencing substrate approach and controlling the reaction outcome.

The cyclopropyl motif itself can engage in non-covalent interactions that are crucial for molecular recognition and catalysis. rsc.org Its C-H bonds are shorter and stronger than those in alkanes, and the ring's surface can participate in hydrophobic and unique π-sigma interactions. acs.orgrsc.org These features can be exploited in the design of ligands that bind to protein active sites or in the development of organocatalysts. For example, palladium-catalyzed cross-coupling reactions have been developed for cyclopropenyl esters, demonstrating the compatibility of the strained ring with transition metal catalysis. nih.gov Samarium(II) iodide has been used to catalyze formal [3+2] cycloadditions with alkyl cyclopropyl ketones, showcasing the utility of the cyclopropyl unit in forming complex, sp³-rich products. acs.org Therefore, ligands derived from this compound could offer a unique combination of steric and electronic properties for asymmetric catalysis.

Future Directions and Challenges in 2 Methylphenyl Cyclopropanecarboxylate Research

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For 2-Methylphenyl cyclopropanecarboxylate (B1236923), future efforts will concentrate on moving away from traditional methods that may involve harsh conditions or stoichiometric reagents. researchgate.net The focus is shifting towards "green" chemistry principles, which prioritize waste reduction, energy efficiency, and the use of renewable resources. pageplace.demdpi.com

Key areas of development include:

Catalytic Approaches : Expanding the use of transition-metal catalysis and organocatalysis for the stereoselective construction of the cyclopropane (B1198618) ring. rsc.org This includes developing catalysts that are more efficient, reusable, and operate under milder conditions.

Chemoenzymatic Strategies : Leveraging the high selectivity of enzymes to create chiral cyclopropane building blocks. nih.gov Engineered biocatalysts can offer highly diastereo- and enantioselective routes to complex cyclopropyl (B3062369) ketones and esters. nih.gov

Alternative Solvents and Energy Sources : Investigating the use of greener solvents like cyclopentyl methyl ether or ionic liquids and employing energy sources such as microwave irradiation or ultrasonication to reduce reaction times and environmental impact. mdpi.comsemanticscholar.orgrsc.org A scalable process involving a ring-opening/intramolecular displacement cascade starting from a chiral epoxide represents a significant advance in producing trans-cyclopropyl esters with excellent stereocontrol. x-chemrx.com

| Methodology | Traditional Approach | Sustainable/Novel Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Catalysis | Stoichiometric reagents, potentially toxic metals (e.g., Rhodium-based catalysts). rit.edu | Reusable heterogeneous catalysts, biocatalysis, earth-abundant metal catalysts (e.g., Copper). mdpi.comrit.edu | Reduced waste, lower cost, improved safety, high stereoselectivity. nih.gov |

| Reagents | Use of hazardous diazo compounds. | In-situ generation of reactive species, use of stable precursors like sulfoxonium ylides. x-chemrx.com | Enhanced safety, broader substrate scope. |

| Solvents | Volatile organic compounds (VOCs). | Supercritical fluids, ionic liquids, water, or solvent-free conditions. mdpi.comsemanticscholar.org | Reduced environmental pollution, easier product separation. |

| Energy Input | Conventional heating (oil baths). | Microwave irradiation, sonication, photochemistry. mdpi.com | Faster reaction times, lower energy consumption, unique reactivity. |

Exploration of Unprecedented Reactivity Patterns and Unconventional Transformations

The strained three-membered ring of cyclopropane derivatives is a reservoir of chemical potential, enabling a variety of ring-opening and rearrangement reactions. unl.ptnih.gov Future research will aim to discover and control new transformations of the 2-Methylphenyl cyclopropanecarboxylate scaffold.

Promising research avenues include:

Radical-Mediated Reactions : Investigating oxidative radical ring-opening/cyclization cascades to construct more complex molecular architectures from simple cyclopropane precursors. nih.govbeilstein-journals.orgnih.gov

Photocatalysis and Electrochemistry : Using light or electricity to drive novel transformations that are inaccessible through traditional thermal methods, allowing for precise control over reactivity.

Divergent Synthesis : Developing conditions that allow for selective switching between different reaction pathways, such as ring-opening versus decyanation, from a single substrate to generate diverse product libraries. mdpi.com

Enantioselective Ring-Opening : Expanding the scope of catalytic enantioselective ring-opening reactions of cyclopropanes to produce valuable chiral building blocks for the synthesis of pharmaceuticals and natural products. acs.org

| Transformation Type | Description | Potential Products/Applications |

|---|---|---|